

6-Methoxyisoindolin-1-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methoxyisoindolin-1-one**

Cat. No.: **B105799**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on **6-methoxyisoindolin-1-one**, focusing on its synthesis, potential biological activities, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

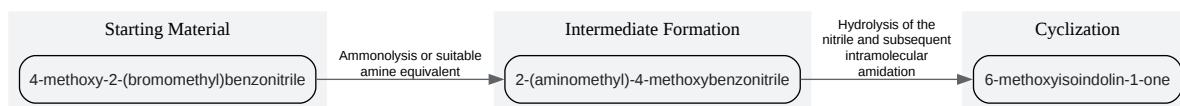
A summary of the key chemical properties of **6-methoxyisoindolin-1-one** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molecular Weight	163.17 g/mol	[1]
CAS Number	132680-54-7	[1]
IUPAC Name	6-methoxy-2,3-dihydroisoindolin-1-one	[1]
SMILES	<chem>COc1ccccc1C(=O)NCC2=C(C=C2)C(=O)C=C2</chem>	[1]
Physical Form	White to Yellow Solid	[2]
Storage Temperature	Refrigerator	[2]

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of **6-methoxyisoindolin-1-one** is not readily available in the reviewed literature, several general synthetic strategies for isoindolinone derivatives can be adapted. A plausible and commonly employed method involves the intramolecular cyclization of a suitably substituted precursor.

One potential synthetic route starts from 4-methoxy-2-(bromomethyl)benzonitrile. The synthesis would proceed via the following conceptual workflow:



[Click to download full resolution via product page](#)

Figure 1. Conceptual workflow for the synthesis of **6-methoxyisoindolin-1-one**.

General Experimental Protocol (Hypothetical):

A potential synthesis could involve the ammonolysis of 4-methoxy-2-(bromomethyl)benzonitrile to form 2-(aminomethyl)-4-methoxybenzonitrile. This intermediate could then undergo hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization (amidation) to yield **6-methoxyisoindolin-1-one**. This cyclization could be promoted by heating or by using coupling agents.

Another viable approach is the reduction of 5-methoxyphthalimide. The reduction of the phthalimide can be achieved using various reducing agents, such as zinc dust in a suitable solvent, which would selectively reduce one of the carbonyl groups to a methylene group, yielding the desired isoindolinone.

Potential Biological Activities and Quantitative Data

The isoindolinone core is associated with a wide range of biological activities, including anticancer properties. While specific quantitative data for **6-methoxyisoindolin-1-one** is limited in the public domain, studies on closely related analogs provide valuable insights into its potential efficacy.

A study on substituted isoindolinones reported the following anticancer activity:

Compound	Cell Line	IC ₅₀ (μM)	Reference
Tryptophanol-derived isoindolinone 13d	HCT116 p53 ^{+/+}	4.0	[3]
Tryptophanol-derived isoindolinone 13d	HCT116 p53 ^{-/-}	7.5	[3]

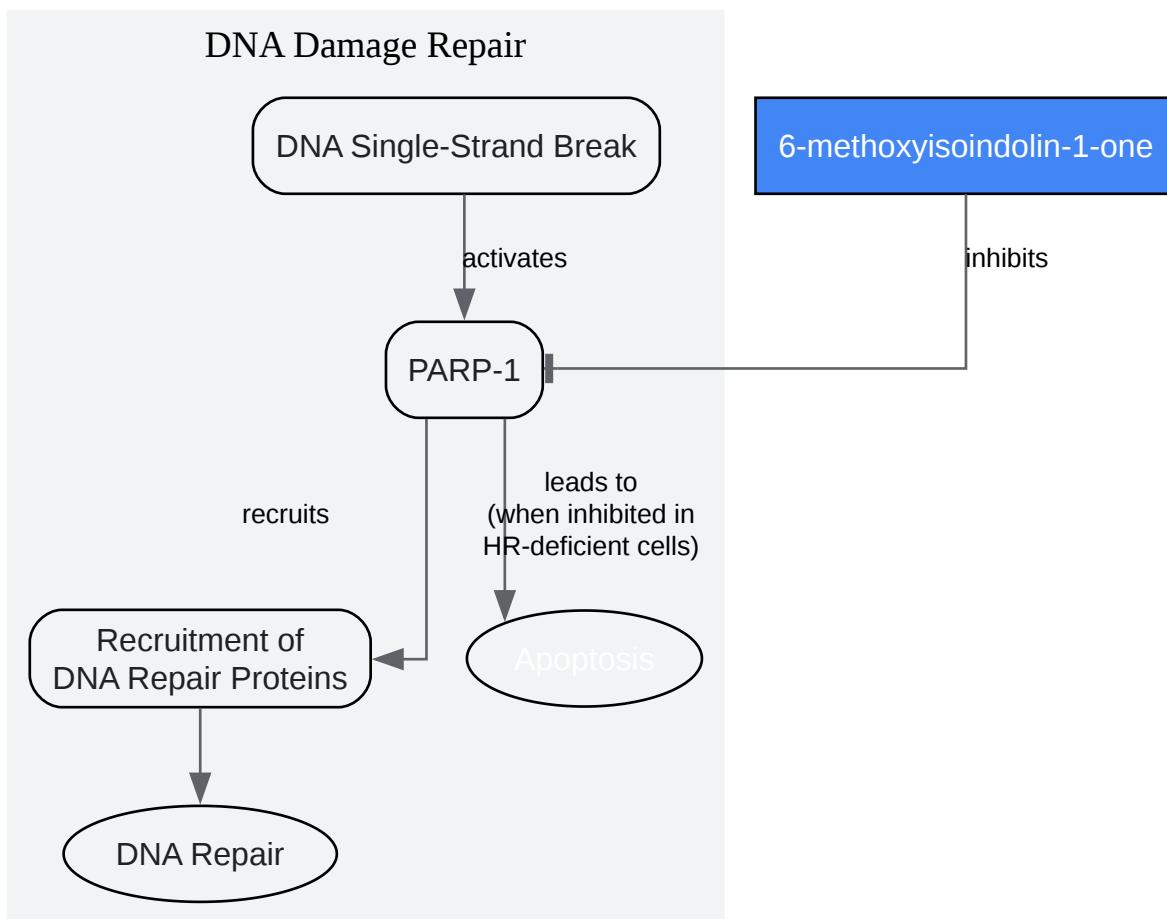
These findings suggest that isoindolinone derivatives can exhibit potent, p53-dependent anticancer activity. The methoxy substituent at the 6-position of the isoindolinone core could potentially modulate this activity and selectivity.

Potential Mechanisms of Action

The precise mechanism of action for **6-methoxyisoindolin-1-one** has not been elucidated. However, based on the activities of other isoindolinone-containing compounds, several potential molecular targets and signaling pathways can be hypothesized.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The isoindolinone scaffold is found in some known PARP inhibitors. It is plausible that **6-methoxyisoindolin-1-one** could exert its potential anticancer effects through the inhibition of PARP activity.



[Click to download full resolution via product page](#)

Figure 2. Proposed mechanism of action via PARP-1 inhibition.

Phosphodiesterase (PDE) Inhibition

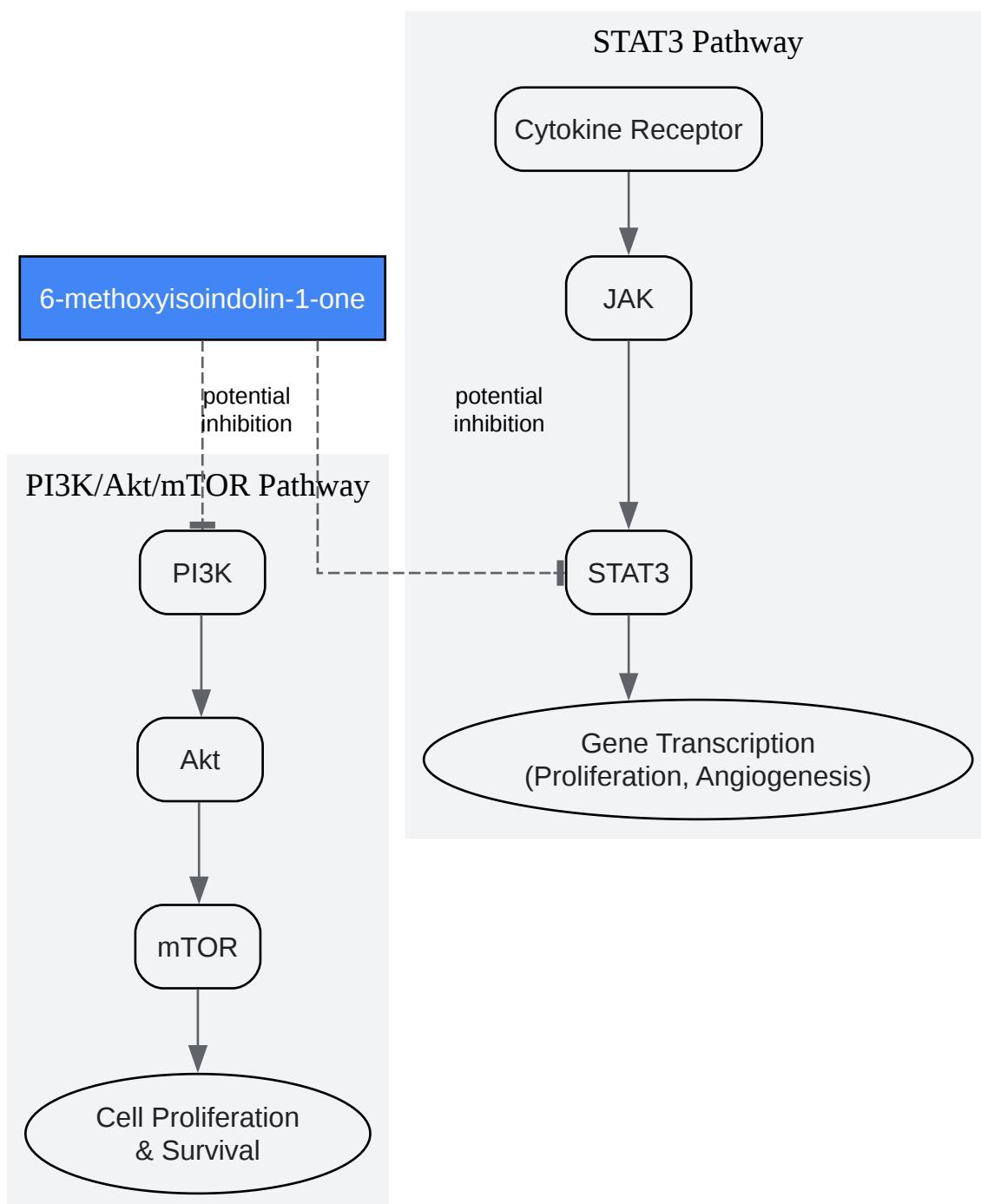
Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoforms has therapeutic applications

in a range of diseases, including inflammatory conditions and cancer. Certain heterocyclic compounds are known to inhibit PDEs. **6-Methoxyisoindolin-1-one** could potentially act as an inhibitor of one or more PDE isoforms, leading to downstream effects on cell signaling.

Modulation of Cancer Signaling Pathways

Many anticancer agents function by interfering with key signaling pathways that drive tumor growth and survival. Based on the activities of other small molecule inhibitors, **6-methoxyisoindolin-1-one** could potentially modulate pathways such as:

- PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell proliferation, survival, and metabolism.
- STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis.



[Click to download full resolution via product page](#)

Figure 3. Potential modulation of cancer signaling pathways.

Spectroscopic Data

Detailed spectroscopic data for **6-methoxyisoindolin-1-one** is crucial for its unambiguous identification and characterization. While the specific spectra are not readily available in the reviewed literature, the expected characteristic signals can be predicted based on its structure.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Chemical Shifts:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
Methoxy (-OCH ₃)	singlet	3.8 - 4.0
Methylene (-CH ₂ -)	singlet	4.3 - 4.5
Aromatic protons	multiplet	6.8 - 7.8
Amide (-NH-)	broad singlet	8.0 - 8.5

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Chemical Shifts:

Carbon	Approximate Chemical Shift (ppm)
Methoxy (-OCH ₃)	55 - 60
Methylene (-CH ₂ -)	45 - 50
Aromatic carbons	105 - 145
Carbonyl (C=O)	165 - 175

Expected Mass Spectrometry (MS) Data:

The exact mass of **6-methoxyisoindolin-1-one** is 163.0633 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163.

Expected FTIR (Fourier-Transform Infrared) Spectroscopy Data:

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H stretch (amide)	3200 - 3400 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000
C=O stretch (amide)	1650 - 1690 (strong)
C=C stretch (aromatic)	1450 - 1600
C-O stretch (ether)	1000 - 1300

Conclusion

6-Methoxyisoindolin-1-one represents a promising scaffold for further investigation in the field of drug discovery, particularly in oncology. While a comprehensive biological and mechanistic profile of this specific compound is yet to be fully established, the known activities of related isoindolinone derivatives suggest its potential as an inhibitor of key cellular targets such as PARP or as a modulator of critical cancer-associated signaling pathways. The synthetic accessibility of the isoindolinone core allows for the generation of diverse analogs for structure-activity relationship studies. Further research is warranted to synthesize and characterize **6-methoxyisoindolin-1-one**, determine its specific biological targets and quantitative activity, and elucidate its precise mechanism of action. This will be crucial in assessing its therapeutic potential and guiding the design of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]

- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-Methoxyisoindolin-1-one: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105799#6-methoxyisoindolin-1-one-literature-review\]](https://www.benchchem.com/product/b105799#6-methoxyisoindolin-1-one-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com